1-(2-Aminophenyl)-3-ethylpiperidin-4-ol
Overview
Description
1-(2-Aminophenyl)-3-ethylpiperidin-4-ol is a chemical compound that features a piperidine ring substituted with an aminophenyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminophenyl)-3-ethylpiperidin-4-ol typically involves the reaction of 2-aminophenyl derivatives with piperidine derivatives under specific conditions. One common method involves the use of a three-necked round-bottomed flask equipped with a magnetic stir bar, internal temperature probe, and a reflux condenser with a nitrogen inlet. The reaction mixture may include distilled water, ethanol, and other solvents, with the reaction being carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminophenyl)-3-ethylpiperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aminophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions may vary depending on the desired product, with typical conditions including reflux, ambient temperature, or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(2-Aminophenyl)-3-ethylpiperidin-4-ol has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and as a building block for more complex structures.
Biology: It may be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)-3-ethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2-Aminophenyl)-3-ethylpiperidin-4-ol include other piperidine derivatives and aminophenyl-substituted compounds. Examples include:
- 1-(2-Aminophenyl)piperidine
- 3-Ethylpiperidin-4-ol
- 2-Aminophenylpiperidine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminophenyl and ethyl groups on the piperidine ring allows for unique interactions with molecular targets and enables the compound to participate in a variety of chemical reactions .
Properties
IUPAC Name |
1-(2-aminophenyl)-3-ethylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-10-9-15(8-7-13(10)16)12-6-4-3-5-11(12)14/h3-6,10,13,16H,2,7-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIAYTSENJFEHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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